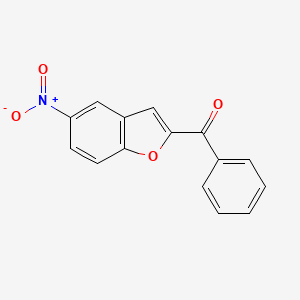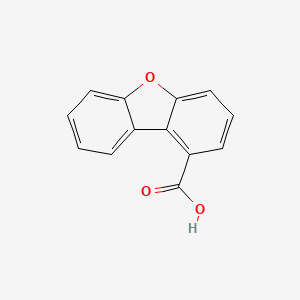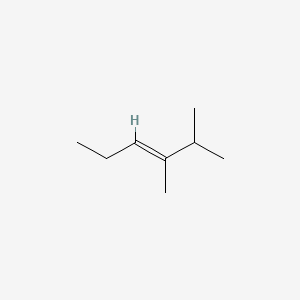
2,3-Dimethyl-3-hexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-3-hexene is an organic compound with the molecular formula C8H16. It is a branched hydrocarbon and an alkene, characterized by the presence of a carbon-carbon double bond. This compound is one of the isomers of hexene, specifically substituted with two methyl groups at the second and third positions of the hexene chain .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-3-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,3-dimethyl-3-hexanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 2,3-dimethyl-1-butene with ethylene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic alkylation reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
2,3-Dimethyl-3-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. For example, treatment with a peroxycarboxylic acid can yield an epoxide, while osmium tetroxide can convert it to a diol.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2,3-dimethylhexane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, osmium tetroxide
Reduction: Hydrogen gas with palladium or platinum catalysts
Substitution: Halogens (chlorine, bromine) under ambient conditions
Major Products
Epoxides: Formed from oxidation with peroxycarboxylic acids
Diols: Formed from oxidation with osmium tetroxide
Dihalides: Formed from halogenation reactions
科学研究应用
2,3-Dimethyl-3-hexene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with enzymes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
作用机制
The mechanism of action of 2,3-dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, reacting with electrophilic oxygen species to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
相似化合物的比较
2,3-Dimethyl-3-hexene can be compared with other similar compounds, such as:
2,3-Dimethyl-2-hexene: Another isomer with the double bond at a different position, leading to different reactivity and properties.
2,3-Dimethyl-1-hexene: Similar structure but with the double bond at the first position.
3,3-Dimethyl-1-butene: A shorter chain alkene with similar branching.
These compounds share some reactivity patterns but differ in their specific chemical behavior and applications due to the position of the double bond and the overall molecular structure .
属性
CAS 编号 |
7145-23-5 |
|---|---|
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
(E)-2,3-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
InChI 键 |
PRTXQHCLTIKAAJ-SOFGYWHQSA-N |
手性 SMILES |
CC/C=C(\C)/C(C)C |
规范 SMILES |
CCC=C(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



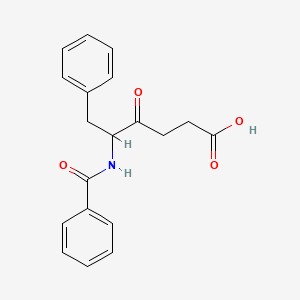
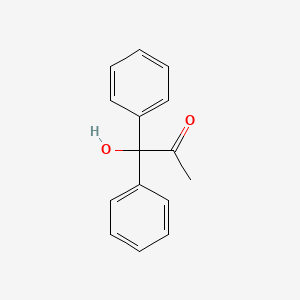


![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)

![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001603.png)
